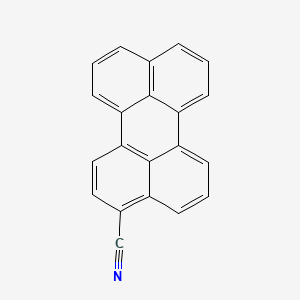

Perylene-3-carbonitrile

Descripción

Evolution of Perylene (B46583) Chromophores in Functional Organic Materials

The journey of perylene chromophores began over a century ago with the synthesis of perylene-3,4:9,10-bis(dicarboximide)s (PDIs). rsc.org Initially, their primary application was as robust and lightfast red pigments and vat dyes, valued for their stability. rsc.orgmdpi.com For the first several decades of their existence, research predominantly focused on modifying the imide nitrogen positions to improve solubility and fine-tune color properties for pigment applications. rsc.org

A significant shift occurred when the inherent fluorescence of perylene dyes in solution was reported, sparking interest in their photophysical properties. mdpi.com However, the poor solubility of the parent compounds remained a major obstacle to broader applications. mdpi.com The breakthrough came with the introduction of bulky and flexible substituents at the imide positions, which enhanced solubility in common organic solvents and allowed for detailed investigation of their behavior in solution and in the solid state. mdpi.com This development unlocked the potential of perylenes beyond pigments, paving the way for their exploration as functional materials. In recent decades, academic and industrial interest has surged, focusing on the electronic properties of perylenes and establishing them as benchmark n-type (electron-accepting) organic semiconductors. researchgate.netresearchgate.netrsc.org This has led to their widespread investigation in a variety of organic electronic devices. researchgate.netscribd.com

Significance of Structural Modulation in Perylene Derivatives for Tailored Functionality

The versatility of perylene-based materials stems from the ability to precisely tune their properties through synthetic chemical modifications. nih.gov The perylene scaffold offers several positions for functionalization, primarily the imide nitrogens and the aromatic core at the "bay" (1, 6, 7, 12) and "ortho" (2, 5, 8, 11) positions. rsc.orgmdpi.com Each modification site offers a strategic handle to control the molecule's characteristics.

Imide Position: Substitution at the two imide nitrogens is the most common strategy to influence solubility and processability. mdpi.commdpi.com Attaching long or branched alkyl chains prevents the strong intermolecular π-π stacking that leads to aggregation and low solubility. aip.org Furthermore, the nature of the imide substituents can be used to direct the self-assembly and molecular packing in the solid state, which is crucial for optimizing charge transport in electronic devices. researchgate.netrsc.org

Bay and Ortho Positions: Functionalization of the aromatic perylene core directly modulates the molecule's fundamental optoelectronic properties. rsc.orgmdpi.com Introducing electron-donating or electron-withdrawing groups into the bay or ortho regions alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov For instance, attaching electron-donating groups raises the HOMO level, while electron-withdrawing groups lower the LUMO level. mdpi.com Sterically demanding substituents in the bay area can induce a twist in the planar perylene backbone, a technique used to suppress aggregation and tune the electronic coupling between molecules. mdpi.com This targeted structural engineering allows for the creation of materials with customized absorption and emission spectra, redox potentials, and charge carrier mobilities. nih.govnih.gov

The table below summarizes the general effects of substitution at different positions of the perylene core.

| Substitution Position | Primary Effects | Common Functional Groups | Desired Outcome |

| Imide Nitrogens | Modulates solubility and solid-state packing. rsc.orgmdpi.commdpi.com | Alkyl chains, Aryl groups | Enhanced processability, control over self-assembly for optimal charge transport. researchgate.netaip.org |

| Bay Area (1,6,7,12) | Tunes electronic properties (HOMO/LUMO), can twist the aromatic core. mdpi.comnih.gov | Halogens (Cl, Br), Aryloxy groups, Cyano groups | Tailored energy levels for n-type or p-type behavior, reduced aggregation, optimized photophysics. mdpi.commdpi.com |

| Ortho Area (2,5,8,11) | Modulates electronic properties. rsc.org | Various electron-donating or withdrawing groups | Fine-tuning of absorption/emission wavelengths and redox potentials. rsc.org |

Academic Rationale for Investigating Perylene-3-carbonitrile and Related Nitrile-Functionalized Perylenes

The investigation into this compound and other nitrile-functionalized perylenes is driven by a clear academic rationale: the targeted manipulation of the electronic structure of the perylene core for advanced material functions. The nitrile or cyano group (–C≡N) is a compact and strongly electron-withdrawing functional group. ebsco.com In the context of organic electronics, the introduction of such groups onto a conjugated aromatic system is a powerful and well-established strategy for creating high-performance n-type semiconductor materials. researchgate.netresearchgate.net

The primary motivation for attaching a nitrile group to the perylene skeleton is to lower the energy of its LUMO. mdpi.com A lower LUMO level facilitates the injection and transport of electrons, a defining characteristic of n-type semiconductors, which are essential components in complementary logic circuits, ambipolar transistors, and the acceptor phase of organic solar cells. researchgate.netresearchgate.net Research on other aromatic systems, such as carbazole (B46965) and thiophene (B33073) derivatives, has demonstrated that nitrile functionalization is an effective method for tuning electronic properties for applications in organic light-emitting diodes (OLEDs) and other devices. researchgate.netnih.gov

While much of the research on perylene functionalization has focused on the bay area or the imide positions, exploring substitution at other positions, such as the 3-position, provides a pathway to new materials with unique properties. The synthesis of nitrile-grafted benzo[ghi]perylene (B138134) derivatives highlights the ongoing interest in creating novel π-conjugated systems where the electronic influence of the cyano group can be studied. researchgate.net Therefore, the academic pursuit of this compound is rooted in the fundamental goal of expanding the synthetic toolkit for perylene chemistry. It aims to precisely control the energy levels and electron-accepting capabilities of this robust chromophore, thereby generating new, highly functional materials tailored for next-generation organic electronic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

perylene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNUJONONMSVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432577 | |

| Record name | 3-Perylenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35426-74-5 | |

| Record name | 3-Perylenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Perylene 3 Carbonitrile Architectures

Advanced Synthetic Pathways for Perylene (B46583) Core Functionalization with Nitrile Groups

The introduction of a nitrile group onto the perylene core is a critical step in the synthesis of perylene-3-carbonitrile and its derivatives. This functionalization significantly influences the electronic properties of the molecule, making it a potent building block for various applications.

Regioselective Introduction of the Carbonitrile Moiety at the Perylene Core

The regioselective synthesis of this compound is typically achieved through a two-step process involving the halogenation of the perylene core followed by a cyanation reaction. Bromination of perylene is a common initial step, yielding 3-bromoperylene (B1279744) as a key intermediate. The subsequent displacement of the bromine atom with a cyanide group introduces the desired carbonitrile functionality.

One of the most effective methods for this transformation is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide salt to displace the aryl halide. This reaction is often carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The use of palladium catalysts, such as those based on palladium(0) complexes, has also been demonstrated to be highly efficient for the cyanation of aryl bromides, offering an alternative to copper-mediated reactions. These palladium-catalyzed cyanations can proceed under milder conditions and often exhibit a broader substrate scope and functional group tolerance.

For perylene-3,4-dicarboxylic anhydride (B1165640), a related and important precursor, a method for the regioselective synthesis of the 9-cyano derivative has been reported. This process involves the bromination of perylene-3,4-dicarboxylic anhydride at the 9-position, followed by reaction with copper(I) cyanide. acs.org This highlights the feasibility of regioselective cyanation on more complex perylene-based starting materials.

Table 1: Comparison of Cyanation Methods for Aryl Halides

| Method | Reagents | Catalyst | Typical Solvents | Key Advantages |

| Rosenmund-von Braun | Copper(I) cyanide | None | DMF, NMP | Cost-effective, well-established |

| Palladium-catalyzed | Zinc cyanide, Sodium cyanide | Pd(0) complexes (e.g., Pd(PPh₃)₄) | DMF, Toluene | Milder conditions, broader scope |

Synthetic Routes for N-Substituted Perylene Imides Incorporating Nitrile functionalities

Perylene diimides (PDIs) are a prominent class of perylene derivatives, and the incorporation of both N-substituents and core-nitrile functionalities allows for fine-tuning of their properties. The synthesis of N-substituted perylene imides with nitrile groups can be approached in two primary ways: by cyanating a pre-existing N-substituted perylene imide or by constructing the imide ring on a cyanated perylene precursor.

In the first approach, an N-substituted perylene diimide is first halogenated at the desired core position, typically a bay-region position like 1,7-dibromo-N,N'-disubstituted perylene-3,4:9,10-tetracarboxylic bisimide. This halogenated intermediate can then undergo a cyanation reaction, similar to the methods described for the perylene core. rsc.org

Alternatively, a cyanated perylene-3,4:9,10-tetracarboxylic dianhydride can be synthesized first. This cyanated dianhydride can then be reacted with a primary amine in a condensation reaction to form the N-substituted imide rings. nih.gov This method is particularly useful for creating asymmetrically N-substituted PDIs by sequential reaction with different amines. The imidization reaction is often carried out in high-boiling solvents like quinoline (B57606) or under microwave irradiation to reduce reaction times. cambridge.org

Strategies for Molecular Engineering of this compound Derivatives

The versatility of the this compound scaffold allows for extensive molecular engineering to tailor its electronic and optical properties for specific applications.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The electronic character of this compound can be modulated by the introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the perylene core. The nitrile group itself is a strong electron-withdrawing group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the perylene system.

Further introduction of EWGs, such as additional nitrile or halogen atoms, can further decrease the LUMO energy, enhancing the electron-accepting properties of the molecule. This is a common strategy in the design of n-type organic semiconductors.

Conversely, the introduction of electron-donating groups, such as amino, alkoxy, or aryl groups, can raise the energy of the Highest Occupied Molecular Orbital (HOMO). The combination of EDGs and the inherent electron-withdrawing nature of the cyanated perylene core can lead to molecules with smaller HOMO-LUMO gaps, which is desirable for applications in organic photovoltaics and as fluorescent dyes. For instance, monoamino-substituted perylene tetracarboxylic dianhydrides have been synthesized and show unique charge transfer emission in the near-infrared region. mdpi.com

Synthesis of Asymmetric this compound Conjugates

The creation of asymmetric this compound derivatives, where different functional units are attached to the perylene core, is a powerful strategy for developing materials with tailored properties. Palladium-catalyzed cross-coupling reactions are instrumental in this regard.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. For example, 3-bromo-perylene-carbonitrile can be reacted with various arylboronic acids in the presence of a palladium catalyst and a base to introduce a wide range of aryl substituents. mdpi.commdpi.comharvard.edu This allows for the synthesis of asymmetric biaryl structures containing the this compound moiety.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org 3-Bromo-perylene-carbonitrile can be coupled with various terminal alkynes to introduce acetylenic linkages, extending the π-conjugation of the system. rsc.org Conversely, a 3-ethynyl-perylene derivative could be coupled with a cyanated aryl halide.

Heck Coupling: This reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This can be used to introduce vinyl groups onto the this compound core, providing further avenues for functionalization and polymerization.

Table 2: Cross-Coupling Reactions for Asymmetric this compound Synthesis

| Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki | Organoboron compound + Halide | Palladium | Forms C-C single bonds, wide variety of boronic acids available |

| Sonogashira | Terminal alkyne + Halide | Palladium/Copper | Forms C-C triple bonds, extends π-conjugation |

| Heck | Alkene + Halide | Palladium | Forms C-C double bonds, introduces vinyl groups |

Polymerization and Oligomerization Strategies for this compound Backbones

Incorporating the this compound unit into polymers and oligomers can lead to materials with enhanced processability and novel collective properties.

Direct Arylation Polymerization (DArP): This is a powerful and more sustainable method for synthesizing conjugated polymers, as it avoids the preparation of organometallic reagents. researchgate.netrsc.orgrsc.org A dihalo-perylene-3-carbonitrile monomer can be copolymerized with a C-H activated comonomer in the presence of a palladium catalyst to form a conjugated polymer with the this compound unit in the backbone.

Suzuki Polycondensation: This is a widely used method for the synthesis of conjugated polymers. A diboronic acid or ester derivative of a comonomer can be reacted with a dihalo-perylene-3-carbonitrile monomer in a step-growth polymerization to yield a well-defined polymer architecture.

Oligomer Synthesis: The controlled, stepwise synthesis of oligomers containing this compound units can be achieved using iterative cross-coupling reactions. This allows for the precise control of the oligomer length and composition, enabling the study of the evolution of electronic and optical properties with the number of repeating units. The formation and spectral properties of perylene oligomers have been studied, indicating that these molecules have a tendency to aggregate. pku.edu.cn

Theoretical and Computational Investigations of Perylene 3 Carbonitrile Electronic and Photophysical Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

DFT and TDDFT have become standard methods for studying the ground and excited-state properties of medium to large-sized organic molecules due to their favorable balance of computational cost and accuracy. These calculations are instrumental in predicting the behavior of Perylene-3-carbonitrile by modeling its geometry, orbital energies, and response to photoexcitation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining the electronic and optical properties of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

For this compound, the electronic structure is based on the extended π-conjugated system of the perylene (B46583) core. The introduction of a cyano (-C≡N) group, a well-known electron-withdrawing substituent, at the 3-position significantly modulates the electronic properties compared to unsubstituted perylene. DFT calculations show that the HOMO is primarily localized on the electron-rich perylene ring system, characteristic of a π-orbital. Conversely, the LUMO is also distributed across the perylene core but with a significant contribution from the cyano group. This delocalization onto the substituent is a direct consequence of its electron-accepting nature.

The primary effect of the cyano substitution is the stabilization (lowering of energy) of the LUMO level, a trend widely confirmed in studies of other cyano-substituted perylene derivatives. rylene-wang.comacs.org This effect is more pronounced on the LUMO than on the HOMO, leading to a reduction of the HOMO-LUMO gap compared to the parent perylene molecule. This narrowing of the energy gap typically results in a red-shift (shift to longer wavelengths) of the onset of electronic absorption.

Table 1: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Description | Expected Value/Characteristic |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Primarily localized on the perylene core; slightly lowered compared to unsubstituted perylene. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Delocalized over the perylene core and the cyano group; significantly lowered due to the electron-withdrawing nature of the -CN group. rylene-wang.commdpi.com |

| Eg (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Reduced compared to unsubstituted perylene, suggesting a red-shifted absorption spectrum. |

Note: Specific energy values are dependent on the functional and basis set used in the DFT calculation.

TDDFT calculations are employed to investigate the nature of electronic transitions and the properties of excited states. For this compound, the lowest energy electronic transition (S0 → S1) is predominantly a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. This transition is responsible for the characteristic strong absorption in the visible region of the electromagnetic spectrum.

Computational models predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which represent the probability of a given electronic transition. Due to the reduced HOMO-LUMO gap, the main absorption band of this compound is expected to be red-shifted relative to perylene. The excited state formed upon photoexcitation can possess a significant charge-transfer (CT) character, with electron density moving from the perylene moiety towards the cyano group. acs.orgnih.gov

Table 2: Predicted Electronic Transition Properties for this compound

| Transition | Nature of Transition | Expected Wavelength Region | Key Features |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO (π-π*) | Visible region (e.g., ~450-500 nm) | Strong absorption (high oscillator strength); possesses partial intramolecular charge-transfer character. acs.org |

DFT-based geometrical optimization is used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. The perylene core is known for its rigid and planar structure. Computational analyses confirm that the addition of a compact cyano group at the 3-position does not induce significant steric hindrance or distortion of the perylene plane.

The optimized geometry of this compound is therefore expected to be largely planar. This planarity is crucial as it maximizes the overlap of p-orbitals, which is essential for efficient π-conjugation across the molecule. Calculations provide precise bond lengths and angles, confirming the aromatic character of the fused rings and the linear geometry of the C-C≡N substituent. Maintaining a planar conformation is also important for facilitating close intermolecular π-π stacking in the solid state, a key factor for efficient charge transport in organic semiconductor devices. rylene-wang.com

Charge Transfer and Reorganization Energy Calculations

Beyond orbital energies and electronic spectra, computational methods can quantify dynamic properties such as charge transfer and the energetic penalty associated with structural changes during charge transport (reorganization energy). These parameters are vital for assessing a material's suitability for applications in organic electronics.

The presence of the electron-withdrawing cyano group attached to the electron-donating perylene core imparts a permanent dipole moment to this compound and predisposes it to intramolecular charge transfer (ICT) upon photoexcitation.

Intramolecular Charge Transfer: Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state, which is largely characteristic of the perylene π-system. However, due to the electronic push-pull nature of the molecule, this LE state can rapidly evolve into a charge-separated state (CSS) where electron density is significantly shifted from the perylene core to the cyano group. acs.orgnih.gov The efficiency and dynamics of this ICT process are highly dependent on the solvent polarity, with more polar solvents typically stabilizing the CSS and facilitating the charge separation. nih.gov Computational studies can map the potential energy surfaces of the LE and CSS states to understand the barrier and driving force for this process.

Intermolecular Charge Transfer: In the solid state or in aggregates, charge transfer can also occur between adjacent molecules. The efficiency of this process is governed by the intermolecular electronic coupling and the relative orientation (packing) of the molecules. While specific calculations for this compound are not widely available, theoretical studies on related perylene derivatives show that packing motifs (e.g., herringbone vs. π-stacked) dramatically influence intermolecular interactions and, consequently, charge transport properties. rylene-wang.com

The reorganization energy (λ) is a crucial parameter in Marcus theory that describes the rate of charge transfer between molecules. It represents the energy required to distort the geometry of a molecule from its neutral equilibrium structure to the equilibrium structure of its ionized state (and vice versa) without the charge actually being transferred. A smaller reorganization energy corresponds to a faster charge hopping rate and, therefore, higher charge carrier mobility.

The total reorganization energy has two main components:

Internal Reorganization Energy (λint): This component arises from the changes in bond lengths and angles within the molecule upon gaining or losing an electron. Rigid, conjugated molecules like perylenes generally have low internal reorganization energies because their structure does not change dramatically upon ionization. ntu.edu.tw

External Reorganization Energy (λext): This component is associated with the relaxation of the surrounding medium (e.g., solvent molecules or other molecules in a crystal) in response to the change in the charge state of the molecule.

DFT calculations are the primary method for estimating the internal reorganization energy for both hole (λhole) and electron (λelectron) transport. These calculations involve optimizing the geometry of the molecule in its neutral, cationic, and anionic states. While specific values for this compound are not prominently reported, the rigid nature of the perylene framework suggests that its internal reorganization energy would be relatively low, making it a promising candidate for charge-transporting applications. The introduction of the polar cyano group may slightly increase λ compared to unsubstituted perylene, but it is expected to remain in a favorable range for organic semiconductors.

Table 3: Reorganization Energy Components and Their Significance

| Parameter | Definition | Computational Approach | Significance for Charge Transport |

|---|---|---|---|

| λhole | Reorganization energy for hole transport (cation formation). | Calculated from the energies of the neutral molecule at its optimized geometry and at the cation's optimized geometry, and the cation at its optimized geometry and at the neutral's optimized geometry. | A low value is desirable for efficient hole transport. |

| λelectron | Reorganization energy for electron transport (anion formation). | Calculated from the energies of the neutral molecule at its optimized geometry and at the anion's optimized geometry, and the anion at its optimized geometry and at the neutral's optimized geometry. | A low value is desirable for efficient electron transport. ntu.edu.tw |

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

Molecular dynamics (MD) simulations serve as a powerful computational microscope to predict the spontaneous self-assembly of molecules into larger supramolecular structures. For this compound, MD simulations can provide invaluable insights into the fundamental non-covalent interactions that govern its aggregation behavior, which in turn dictates the material's bulk properties. These simulations model the motion of atoms over time by numerically solving Newton's equations of motion, allowing for the observation of dynamic processes like molecular aggregation in various environments.

The supramolecular assembly of this compound is primarily driven by a combination of non-covalent interactions, with π-π stacking being the most significant contributor due to the large, planar aromatic core of the perylene moiety. nih.gov MD simulations of related perylene derivatives, such as perylene diimides (PDIs), have extensively shown that the perylene cores have a strong tendency to stack cofacially. nih.gov This stacking is a result of attractive van der Waals forces and electrostatic interactions between the electron-rich π-systems of adjacent molecules. fz-juelich.de

In the case of this compound, the nitrile (-C≡N) group introduces a significant dipole moment, which is expected to influence the geometry and strength of these π-π interactions. The electron-withdrawing nature of the nitrile group can modulate the electron density distribution across the perylene core, potentially altering the preferred stacking arrangement compared to unsubstituted perylene. nih.gov While direct hydrogen bonding in the classical sense is not anticipated to be a dominant directional force for aggregation in aprotic environments, the nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor in the presence of suitable donor molecules. More relevant to self-assembly are the dipole-dipole interactions introduced by the nitrile group, which can lead to specific antiparallel arrangements to minimize electrostatic repulsion and maximize attraction. researchgate.net Theoretical calculations on similar aromatic nitriles have suggested that antiparallel dimer configurations are energetically favorable. researchgate.net

MD simulations can quantify these interactions by calculating parameters such as the center-to-center distance between stacked molecules, the slip angle (lateral offset), and the rotational angle between adjacent perylene cores. These parameters are crucial for determining the type of aggregate formed (e.g., H-type or J-type aggregates), which has profound implications for the material's photophysical properties. For instance, H-aggregates, characterized by a near-eclipsed stacking, typically exhibit blue-shifted absorption and quenched fluorescence, whereas J-aggregates, with a slip-stacked arrangement, show a red-shifted absorption and enhanced fluorescence. rsc.org

| Interaction Parameter | Predicted Value Range | Controlling Force | Expected Impact on Assembly |

|---|---|---|---|

| π-π Stacking Distance (Center-to-Center) | 3.5 - 4.5 Å | van der Waals, Electrostatic | Determines the strength of electronic coupling between molecules. |

| Lateral Slip Distance (Short Axis) | 0 - 2.0 Å | Electrostatic, Steric | Influences the formation of H- vs. J-aggregates. |

| Lateral Slip Distance (Long Axis) | 3.0 - 5.0 Å | Electrostatic, Steric | Further defines the nature of slip-stacking. |

| Nitrile-Nitrile Interaction Energy | -2 to -5 kcal/mol (antiparallel) | Dipole-Dipole | Promotes ordered, antiparallel arrangements within the aggregate. |

The aggregation behavior of this compound is highly dependent on its environment, particularly the solvent. MD simulations are instrumental in predicting how the molecule will behave in different solvents, ranging from nonpolar to polar, and in the solid state. In nonpolar solvents, the propensity for aggregation is expected to be high, as the π-π stacking interactions between the perylene cores are favored over solute-solvent interactions. fz-juelich.de

Conversely, in polar aprotic solvents, the interactions between the solvent molecules and the polar nitrile group of this compound could compete with the intermolecular π-π stacking, potentially leading to a lower degree of aggregation or the formation of smaller, more disordered aggregates. Aromatic solvents can also engage in π-π interactions with the perylene core, which can create an energy barrier that hinders the formation of solute-solute stacks. fz-juelich.de

MD simulations can model these solvent effects explicitly by including a large number of solvent molecules in the simulation box. By analyzing the trajectories of the this compound molecules, it is possible to observe the kinetics and thermodynamics of the aggregation process. Key outputs from these simulations include the aggregation number (the average number of molecules in an aggregate), the morphology of the aggregates (e.g., one-dimensional stacks, more complex three-dimensional structures), and the free energy landscape of the aggregation process. For instance, simulations of PDI derivatives in chloroform have shown the spontaneous formation of dimers and even larger aggregates through π-π stacking. aip.org The presence of bulky substituents has been shown to hinder this aggregation, a principle that can be extended to understand the steric influence of the nitrile group and its positioning on the perylene core. acs.org

| Environment | Predicted Aggregation Propensity | Dominant Intermolecular Interaction | Expected Aggregate Morphology |

|---|---|---|---|

| Nonpolar Solvent (e.g., Hexane) | High | Solute-Solute π-π Stacking | Large, ordered 1D stacks |

| Polar Aprotic Solvent (e.g., THF) | Moderate | Competition between π-π stacking and solute-solvent dipole interactions | Smaller, less ordered aggregates |

| Aromatic Solvent (e.g., Toluene) | Moderate to Low | Solute-Solvent π-π Interactions | Solvated monomers or small oligomers |

| Aqueous Environment | Very High (Hydrophobic Effect) | Hydrophobic collapse, π-π Stacking | Irregular, compact aggregates |

| Solid State (Simulated Annealing) | High | π-π Stacking, Crystal Packing Forces | Crystalline domains with well-defined stacking |

Photophysical Phenomena and Excited State Dynamics in Perylene 3 Carbonitrile Systems

Excitation Energy Transfer (EET) Mechanisms

Excitation energy transfer (EET) is a crucial process in molecular photophysics where an excited state is transferred from a donor molecule to an acceptor molecule. In systems involving Perylene-3-carbonitrile, two primary mechanisms govern this process: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) in this compound Dyads

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs over relatively long distances (typically 1-10 nm) and is based on dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the transition dipoles, and the distance between the donor and acceptor.

In dyad systems where this compound acts as either a donor or an acceptor, FRET can be a dominant de-excitation pathway. For instance, in a dyad with a suitable acceptor, the excited this compound can transfer its energy, leading to the quenching of its fluorescence and the sensitization of the acceptor's fluorescence. The rate of FRET (k_FRET) can be described by the following equation:

where τ_D is the donor's fluorescence lifetime in the absence of the acceptor, r is the donor-acceptor distance, and R_0 is the Förster radius, which is the distance at which the FRET efficiency is 50%.

Table 1: Representative Förster Radii (R₀) and Energy Transfer Efficiencies for Perylene-Based FRET Pairs.

| Donor | Acceptor | R₀ (Å) | Distance (Å) | FRET Efficiency (%) |

| Pyrene | Perylene (B46583) | 22.3 | 15 | ~90 |

| Perylene | Terrylene | >50 | 20 | >95 |

| Perylene | Cy3 | - | - | - |

Dexter Energy Transfer Pathways in Aggregated States

In contrast to FRET, Dexter Energy Transfer is a short-range mechanism that requires wavefunction overlap between the donor and acceptor, typically occurring at distances of less than 1 nm nih.govwustl.edu. This process involves a simultaneous exchange of electrons between the excited donor and the ground-state acceptor nih.govwustl.eduresearchgate.net. The rate of Dexter energy transfer (k_DET) is proportional to:

where J is the spectral overlap integral, r is the donor-acceptor distance, and L is the sum of the van der Waals radii of the donor and acceptor.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule following photoexcitation. The nitrile group in this compound, being electron-withdrawing, can significantly influence the thermodynamics and kinetics of PET.

Mechanisms of Charge Separation and Recombination

Upon photoexcitation, this compound can act as either an electron donor or an acceptor, depending on the redox properties of the interacting molecule. The process begins with the formation of an excited state, followed by the transfer of an electron to form a charge-separated (CS) state, consisting of a radical cation and a radical anion. This process can be represented as:

D + A + hν → D* + A → D⁺• + A⁻• (Charge Separation)

The charge-separated state is transient and will eventually decay back to the ground state through charge recombination, which can be either radiative (leading to emission) or non-radiative.

D⁺• + A⁻• → D + A (Charge Recombination)

The efficiency of charge separation and the lifetime of the charge-separated state are critical parameters for applications in photovoltaics and photocatalysis.

Influence of Substituents and Solvent Polarity on PET Kinetics

The kinetics of PET are strongly influenced by both the electronic nature of substituents on the perylene core and the polarity of the surrounding solvent. Electron-withdrawing substituents, such as the nitrile group in this compound, can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a better electron acceptor and potentially accelerating the rate of charge separation when paired with a suitable donor. Conversely, electron-donating substituents would have the opposite effect.

Solvent polarity plays a crucial role in stabilizing the charge-separated state. In polar solvents, the charged species are better solvated, which can lower the energy of the charge-separated state and thus increase the driving force for charge separation. However, polar solvents can also accelerate charge recombination, leading to a shorter lifetime of the charge-separated state. The relationship between the rate of electron transfer and the Gibbs free energy of the reaction is often described by the Marcus theory.

Table 2: Representative Time Constants for Photoinduced Electron Transfer in Perylene-based Systems in Different Solvents.

| System | Solvent | Charge Separation Time (ps) | Charge Recombination Time (ns) |

| Corrole–Perylenediimide | Toluene | 7 | 0.45 |

| Corrole–Perylenediimide | THF | 0.7 | 0.012 |

| Corrole–Perylenediimide | Acetonitrile | 0.2 | 0.0024 |

Transient Absorption Spectroscopy and Time-Resolved Fluorescence Studies

Transient absorption spectroscopy and time-resolved fluorescence are powerful techniques used to investigate the dynamics of excited states and the kinetics of photophysical processes such as EET and PET.

Transient Absorption Spectroscopy involves exciting a sample with a short "pump" pulse and then probing the changes in its absorption spectrum with a "probe" pulse at various time delays. This technique allows for the direct observation of transient species such as excited singlet and triplet states, radical ions, and excimers, providing information about their formation and decay kinetics. For instance, the formation of the this compound radical anion would be characterized by new absorption bands in the transient spectrum.

Time-Resolved Fluorescence measures the decay of fluorescence intensity over time after pulsed excitation. This provides information about the lifetime of the excited singlet state. In the presence of an energy or electron acceptor, the fluorescence lifetime of this compound would be quenched, and the extent of quenching can be used to determine the rate of the transfer process.

These spectroscopic techniques are essential for building a comprehensive picture of the excited-state dynamics in this compound systems, from the initial absorption of a photon to the final decay back to the ground state.

Elucidation of Excited State Lifetimes and Quantum Yields

The photoluminescence quantum yield (PLQY) and excited-state lifetime are fundamental parameters that define the efficiency and temporal characteristics of a fluorophore. For the perylene core, these properties are highly sensitive to the molecular environment, including the solvent and the state of aggregation.

In dilute solutions where molecules are isolated, perylene and its derivatives are known for their high fluorescence quantum yields. For instance, the parent compound perylene exhibits a PLQY of approximately 0.94 in cyclohexane. photochemcad.com The excited state lifetime for a typical perylene diimide (PDI) monomer in solution is around 4 to 4.8 nanoseconds. ucl.ac.uknih.gov

However, these properties can be dramatically altered upon aggregation. While aggregation often leads to quenching, certain structural modifications can lead to significant enhancement. For example, a tetraphenylethene-modified PDI derivative showed a fluorescence quantum efficiency of only 0.07% in a dichloromethane solution, but this value increased 424-fold to 29.7% in the aggregated state. rsc.org Similarly, increasing the hydrophobicity of PDI derivatives led to an increase in the maximum quantum yield of aggregated species from 0.04 to 0.20, with a corresponding increase in the fluorescence lifetime to as long as 21.2 ns. nih.gov The introduction of bulky, sterically hindering substituents can enable high PLQYs of up to 85% even at high concentrations in a polymer film by preventing quenching interactions. rsc.org

The solvent environment also plays a crucial role. In perylene-porphyrin dyads, the lifetime of the charge-separated state was found to be over 10 ns in a nonpolar solvent like toluene but decreased rapidly to less than 0.5 ns in the polar solvent acetonitrile. elsevierpure.com

Table 1: Photophysical Properties of Perylene Derivatives

| Compound/System | Conditions | Fluorescence Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |

|---|---|---|---|---|

| Perylene | Cyclohexane Solution | 0.94 | Not Specified | photochemcad.com |

| Perylene Diimide (PDI) Monomer | Solution | ~1.00 | ~4.0 ns | ucl.ac.ukresearchgate.net |

| PDI Monomer | Solution | Not Specified | 4.8 ns | nih.gov |

| Aggregated PDI (Short Chain) | Water:Methanol | 0.04 (max) | Not Specified | nih.gov |

| Aggregated PDI (Long Chain, B13) | Water:Methanol | 0.20 (max) | up to 21.2 ns | nih.gov |

| 1,7-DTPEPBI | Dichloromethane Solution | 0.07% | Not Specified | rsc.org |

| 1,7-DTPEPBI Aggregates | Hexane/Dichloromethane | 29.7% | Not Specified | rsc.org |

| PDI-based TSCT Polymers | Solid Film | up to 45% | Not Specified | chemrxiv.org |

Characterization of Intermediate Radical Species

Upon photoexcitation, perylene systems can undergo electron transfer processes, leading to the formation of transient radical species. These intermediates are pivotal in many photophysical pathways, including charge separation and recombination.

Pump-probe spectroscopy is a powerful technique for investigating these species. Studies on the perylene radical cation (Pe•+), generated through bimolecular photoinduced electron transfer, have revealed complex ground state recovery dynamics. nih.gov When formed, the dynamics are initially biphasic but become a single exponential decay with a time constant of about 3 picoseconds after approximately 500 picoseconds. This change is attributed to the transition from a paired ion state to a free, solvated ion state. In the paired state, the excited radical ion has an additional decay pathway through charge recombination. nih.gov

In more complex systems, such as perylene-porphyrin dyads, photoexcitation can lead to the formation of a charge-separated state (e.g., PDI⁻-pep-Zn⁺). elsevierpure.com The lifetime of this radical-ion pair is highly dependent on the solvent's polarity, decaying much more rapidly in polar environments. elsevierpure.com Furthermore, covalent attachment of stable radicals like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) to a PDI core can be used to generate the PDI triplet state in high yield through a process called radical-enhanced intersystem crossing (EISC). This process involves strong magnetic exchange coupling between the PDI triplet and the TEMPO radical, resulting in the formation of excited quartet or quintet states. nih.govrsc.org

Aggregation-Induced Emission (AIE) and Quenching Mechanisms

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where luminescence is diminished in the solid state due to strong π-π stacking, some perylene systems exhibit the opposite phenomenon: aggregation-induced emission (AIE). In AIE-active materials, the molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation. ust.hkscispace.com This behavior is intrinsically linked to the specific arrangement of molecules in the aggregated state.

Investigation of H- and J-Aggregate Formation and Their Spectroscopic Signatures

The photophysical properties of aggregated perylene derivatives are largely determined by the geometry of intermolecular packing, which gives rise to two primary types of aggregates: H-aggregates and J-aggregates.

H-aggregates are characterized by a face-to-face (cofacial) stacking of the chromophores. This arrangement leads to strong excitonic coupling, which typically results in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomer. nih.gov H-aggregates are often associated with fluorescence quenching and are generally weakly luminescent. nih.govresearchgate.net Their formation can be identified spectroscopically by a decrease in the ratio of the 0-1 to 0-2 vibrational peaks in the absorption spectrum and a significant reduction in fluorescence intensity. nih.gov

J-aggregates involve a head-to-tail arrangement of the chromophores. This packing geometry results in a characteristic red-shift (bathochromic shift) in the absorption spectrum. nih.gov Unlike H-aggregates, J-aggregates can exhibit enhanced luminescence and are often highly fluorescent. researchgate.netacs.org

Role of Molecular Packing in Photoluminescence Modulation

The specific arrangement of molecules in the solid state is the determining factor for whether aggregation leads to quenching or enhanced emission. The phenomenon of AIE in perylene systems is a direct consequence of molecular packing that restricts detrimental pathways for non-radiative decay.

In dilute solutions, flexible parts of a molecule, such as peripheral phenyl rings, can undergo active intramolecular rotations. These rotations provide an efficient non-radiative pathway for the deactivation of the excited state, rendering the molecule non-emissive. scispace.com Upon aggregation, the physical constraint imposed by neighboring molecules can restrict these intramolecular motions. ust.hk This lockdown of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" the fluorescence.

A key strategy to overcome the typical H-aggregate quenching in PDIs and promote AIE is to modify the perylene core with bulky substituents. By attaching large groups such as tetraphenylethene or carbazole (B46965) derivatives to the PDI core, the planar molecules are prevented from engaging in the close face-to-face π-π stacking that leads to quenching. rsc.orgnih.gov This forced, distorted packing can lead to bright deep-red or red emission in the aggregated state. rsc.orgnih.gov Similarly, introducing through-space charge transfer via polymerization from a PDI core can distort the typical stacking and enable strong solid-state emission with quantum yields reaching up to 45%. chemrxiv.org This demonstrates that by rationally designing molecular structures to control their packing, the common problem of aggregation-caused quenching can be transformed into the highly desirable property of aggregation-induced emission.

Charge Transport Mechanisms in Perylene 3 Carbonitrile Based Materials

Electron and Hole Transport Characteristics

Perylene (B46583) derivatives are widely recognized for their excellent electronic properties, and the introduction of a carbonitrile group to the perylene core in Perylene-3-carbonitrile is expected to significantly influence its charge transport characteristics. The strong electron-withdrawing nature of the nitrile group generally enhances the electron-accepting capability of the molecule, making it a promising candidate for n-type semiconductor applications.

Perylene-based molecules, particularly perylene diimides (PDIs), are well-established as a significant class of n-type organic semiconducting materials. Their high electron mobility and excellent photochemical and thermal stability have driven extensive research. The n-type behavior arises from the ability of the perylene core to stabilize negative charge carriers (electrons). The introduction of electron-withdrawing groups, such as the cyano group in this compound, is a common strategy to enhance n-type characteristics by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection.

While direct studies on this compound are limited, research on core-cyanated perylene carboxylic diimides demonstrates the effectiveness of this approach. These related compounds have been successfully used in the fabrication of air-stable n-channel organic thin-film field-effect transistors (OFETs). The cyano-functionalization not only improves electron injection but also contributes to the stability of the resulting radical anion, a key factor for robust n-type performance.

Charge carrier mobility (µ) is a critical parameter for evaluating the performance of a semiconductor. It quantifies how quickly an electron or hole can move through a material under the influence of an electric field. For perylene derivatives, electron mobilities can vary significantly depending on the specific molecular structure, substituents, and the morphology of the thin film.

Studies on various perylene diimide derivatives have reported electron mobilities in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. In some highly ordered systems, electron mobilities as high as 6.0 cm² V⁻¹ s⁻¹ have been reported for n-type liquid-crystalline semiconductors based on perylene. For core-cyanated perylene carboxylic diimides, which are structurally related to this compound, electron mobilities of up to 0.1 cm²/Vs have been achieved in air-stable n-channel transistors. While hole transport is also possible in perylene-based materials, they generally exhibit a preference for electron transport, especially when functionalized with electron-withdrawing groups. For instance, in some perylene-based columnar liquid crystals, the electron mobility has been found to be about an order of magnitude lower than the hole mobility, suggesting that in certain structural arrangements, hole transport can also be efficient.

Table 1: Representative Charge Carrier Mobilities in Perylene-Based Materials

| Perylene Derivative Class | Charge Carrier Type | Reported Mobility (cm² V⁻¹ s⁻¹) | Measurement Context |

|---|---|---|---|

| Perylene Diimides (General) | Electron | 10⁻³ - 10⁻¹ | General range for various derivatives |

| Core-Cyanated Perylene Carboxylic Diimides | Electron | Up to 0.1 | Air-stable n-channel OFETs |

| S-Heterocyclic Annulated Perylene Diimide | Electron | 3.5 x 10⁻³ | Crystalline state at 25 °C |

| Perylene-based Columnar Liquid Crystal | Hole | Higher than electron mobility in some cases | Electron-only and hole-only devices |

Analysis of Transport Regimes

The mechanism of charge migration in organic semiconductors can generally be described by two principal models: coherent superexchange and incoherent hopping. The dominant transport regime is determined by the interplay between the strength of the electronic coupling between adjacent molecules and the degree of energetic disorder within the material.

Incoherent hopping transport is the more common mechanism in disordered organic systems. In this model, charge carriers are localized on individual molecules and "hop" from one molecule to the next. This process is thermally activated, and the hopping rate is influenced by the energetic barrier between sites and the reorganization energy of the molecules.

Coherent superexchange transport , on the other hand, occurs in highly ordered systems with strong intermolecular electronic coupling. In this regime, the charge carrier is delocalized over several molecular units, and transport occurs via a wave-like motion (band transport). This mechanism is generally more efficient and leads to higher charge carrier mobilities. The transition between these two regimes is not sharp and depends on factors like temperature, pressure, and the specific molecular packing.

For perylene-based materials, the strong π-π stacking interactions of the rigid aromatic cores can provide pathways for efficient charge conduction. In well-ordered crystalline domains, coherent transport may dominate, while in more amorphous regions or at grain boundaries, incoherent hopping is more likely.

The efficiency of charge migration is highly sensitive to the distance and orientation between neighboring molecules, which collectively determine the intermolecular electronic coupling. In perylene-based systems, a co-facial π-stacking arrangement is generally favorable for charge transport.

The molecular length , particularly of side chains attached to the perylene core, can significantly influence the intermolecular packing and, consequently, the charge transport properties. While longer alkyl chains can improve solubility, they can also increase the distance between the π-conjugated cores, potentially hindering efficient charge transport. However, carefully designed side chains can also promote favorable self-assembly into highly ordered structures that enhance charge carrier mobility.

Intermolecular coupling is a critical factor that dictates the charge transport mechanism. Stronger electronic coupling, arising from close and well-ordered π-π stacking, facilitates charge delocalization and can lead to a transition from incoherent hopping to more efficient coherent transport. The introduction of the cyano group in this compound can influence intermolecular interactions through dipole-dipole interactions, which may affect the molecular packing and the resulting electronic coupling.

Electrochemical Gating and Redox Properties

The electrochemical properties of this compound are crucial for understanding its behavior in electronic devices, particularly in applications involving electrochemical gating or charge injection/extraction. Cyclic voltammetry is a common technique used to probe the redox potentials, which correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO.

Unsubstituted perylene is known to undergo reversible reduction to its radical anion and dianion, as well as reversible oxidation. The reduction and oxidation potentials provide insight into the energy levels of the molecule. For unsubstituted perylene, the first reduction potential (related to the LUMO level) is typically observed around -1.27 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference, and the first oxidation potential (related to the HOMO level) is around +1.25 V vs. Fc/Fc⁺.

The presence of the electron-withdrawing cyano group in this compound is expected to lower both the HOMO and LUMO energy levels. This lowering of the LUMO level makes the molecule easier to reduce, which is a desirable characteristic for an n-type semiconductor as it facilitates electron injection from the electrodes. The specific redox potentials of this compound would determine its suitability for various electronic applications and its stability in different operating environments.

Table 2: Redox Potentials of Unsubstituted Perylene

| Redox Process | Potential (V vs. Fc/Fc⁺) | Associated Molecular Orbital |

|---|---|---|

| First Reduction (Perylene to Perylene⁻) | -1.27 | LUMO |

| Second Reduction (Perylene⁻ to Perylene²⁻) | -1.76 | - |

| First Oxidation (Perylene to Perylene⁺) | +1.25 | HOMO |

Note: The redox potentials for this compound are expected to be shifted to more positive values compared to unsubstituted perylene due to the electron-withdrawing nature of the cyano group.

Cyclic Voltammetry Studies of this compound Derivatives

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. jst.go.jp For perylene derivatives, CV measurements reveal the potentials at which the molecules are oxidized (lose electrons) and reduced (gain electrons), providing critical information about the stability and energetics of their cationic and anionic states. jst.go.jprug.nl The perylene core is known for its electron-accepting properties, and its derivatives typically exhibit reversible reduction processes. researchgate.net

Studies on various perylene derivatives demonstrate how functionalization of the perylene core allows for the tuning of these redox potentials. For instance, perylenetetracarboxylic diimides (PDIs) are a widely studied class of derivatives that show chemically reversible waves for stepwise reduction to the radical anion (PDI•−) and the dianion (PDI2−), as well as a one-electron oxidation. rug.nl The exact potentials for these events are influenced by the substituents on the imide nitrogens.

Similarly, investigations into perylene monoimide and tetraester derivatives reveal their distinct electrochemical characteristics. Perylene-3,4,9,10-tetracarboxylic tetraethylester, for example, undergoes one oxidation and two separate reduction events. nih.govbohrium.com The introduction of electron-withdrawing or electron-donating groups onto the perylene backbone systematically shifts the oxidation and reduction potentials, thereby modifying the material's electron-accepting or electron-donating tendencies. researchgate.net For example, some perylene monoimide alcohol ester derivatives show only reduction peaks in their cyclic voltammograms, indicating a strong propensity for electron acceptance. sinap.ac.cn

The table below summarizes representative electrochemical data for several perylene derivatives, illustrating the impact of various substituents on their redox potentials.

| Compound/Derivative | First Reduction Potential (E_red1) (V vs. Fc/Fc+) | Second Reduction Potential (E_red2) (V vs. Fc/Fc+) | First Oxidation Potential (E_ox1) (V vs. Fc/Fc+) |

| Perylene Diimide (PDI) Derivative 1 | -0.73 | -0.93 | +1.64 |

| Perylene Diimide (PDI) Derivative 2 | -0.96 | -1.13 | Not Reported |

| Perylene Dye with OMe substituent | -0.58 (vs. NHE) | Not Reported | +0.96 (vs. NHE) |

| Perylene Tetraethylester (PTTE) | -1.21 | -1.55 | +1.43 |

Note: Potentials are often reported versus different reference electrodes (e.g., SCE, Ag/AgCl, NHE) and have been converted to the Fc/Fc+ (ferrocene/ferrocenium) couple where possible for comparison, or noted otherwise. Direct comparison between different experimental setups requires careful calibration.

Correlation of Electrochemical Data with Electronic Structure

The energy of the HOMO is related to the oxidation potential (E_ox), which represents the energy required to remove an electron from the molecule. A lower oxidation potential corresponds to a higher HOMO energy level, making the material easier to oxidize. Conversely, the energy of the LUMO is related to the reduction potential (E_red), representing the energy involved in adding an electron to the molecule. A less negative (or more positive) reduction potential indicates a lower LUMO energy level, making the material a better electron acceptor.

The following empirical equations are widely used to estimate the HOMO and LUMO energy levels from the onset potentials of the oxidation and reduction peaks in a CV scan nih.gov:

E_HOMO (eV) = - [E_onset,ox (vs. Fc/Fc+) + 4.8]

E_LUMO (eV) = - [E_onset,red (vs. Fc/Fc+) + 4.8]

The value 4.8 eV is the estimated energy level of the ferrocene/ferrocenium (Fc/Fc+) reference electrode relative to the vacuum level. This value can vary slightly depending on the experimental setup and solvent system.

The difference between the HOMO and LUMO levels, known as the energy gap (E_g), can also be estimated from the difference between the onset oxidation and reduction potentials. This electrochemical bandgap is often in good agreement with the optical bandgap determined from UV-Vis absorption spectroscopy. nih.govbohrium.com While these correlations are approximations and the absolute values can be influenced by experimental conditions, they provide an invaluable tool for comparing the electronic properties across a series of related compounds. researchgate.netrsc.org

The table below demonstrates the calculated HOMO and LUMO energy levels for the perylene derivatives based on their electrochemical data.

| Compound/Derivative | E_ox1 (V vs. Fc/Fc+) | E_red1 (V vs. Fc/Fc+) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Electrochemical Gap (eV) |

| Perylene Diimide (PDI) Derivative 1 | +1.64 | -0.73 | -6.44 | -4.07 | 2.37 |

| Perylene Tetraethylester (PTTE) | +1.43 | -1.21 | -6.23 | -3.59 | 2.64 |

These calculations illustrate how modifying the chemical structure of the perylene core leads to predictable changes in the frontier orbital energies, allowing for the rational design of this compound based materials for specific charge transport applications.

Supramolecular Chemistry and Self Assembly of Perylene 3 Carbonitrile

Principles of Perylene-3-carbonitrile Self-Assembly

The self-assembly of this compound into ordered architectures is primarily driven by a combination of non-covalent interactions. The large, flat, and electron-rich π-system of the perylene (B46583) core dictates the primary mode of interaction, while the carbonitrile group adds a layer of specificity and directionality to the assembly process. The balance and interplay of these forces determine the final structure and morphology of the resulting supramolecular assemblies.

π-π Stacking: The dominant driving force for the self-assembly of this compound is the strong π-π stacking interaction between the aromatic perylene cores. researchgate.net These interactions arise from the attraction between the electron-rich π-orbitals of adjacent molecules, leading to the formation of columnar or layered structures. The planarity of the perylene system allows for significant orbital overlap, resulting in stable, ordered aggregates. wpmucdn.comrsc.org The strength and geometry of these π-π stacking interactions are crucial in determining the electronic and optical properties of the final nanostructure.

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors (like -OH or -NH2 groups), the nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or solvents, or if the perylene core is further functionalized with hydrogen-donating groups, hydrogen bonds can play a significant role in guiding the assembly. dntb.gov.uanih.gov These interactions, though generally weaker than π-π stacking in this system, provide a higher degree of directionality and can be used to engineer specific, complex architectures. nih.gov For instance, weak C-H···N hydrogen bonds could contribute to the stability and specific arrangement of molecules within an assembly.

The carbonitrile (-C≡N) group is a key element in directing the self-assembly of this compound. Its influence is twofold:

Electronic Effects: The carbonitrile group is strongly electron-withdrawing, which modifies the electronic distribution of the perylene core. This creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that can influence the packing arrangement of the molecules in the solid state or in aggregates. This electronic modification also affects the molecule's light-absorbing and emitting properties, which are sensitive to the aggregation state.

Steric and Geometric Constraints: The linear and relatively small nature of the carbonitrile group provides specific steric constraints. Unlike bulky substituents that can twist the perylene core and hinder close packing, the carbonitrile group allows for planar stacking. Its position on the perylene core breaks the symmetry of the parent molecule, which can lead to the formation of non-centrosymmetric or chiral assemblies if prochiral molecules are used or if chiral influences are present during assembly. Modifying the perylene core with additional functional groups would allow for further tuning of the self-assembly process, enabling control over the final morphology and properties of the nanostructures. researchgate.net

Formation of Hierarchical Nanostructures

The self-assembly of this compound is expected to proceed hierarchically, where individual molecules first form primary aggregates, such as dimers or small stacks, which then organize into larger, more complex nanostructures. The ability to control this process is key to fabricating functional materials with desired properties.

By carefully manipulating the non-covalent interactions, it is theoretically possible to synthesize a variety of nanostructures from this compound:

Zero-Dimensional (0D) Architectures: Under conditions of rapid precipitation from a solution, this compound could form amorphous aggregates or spherical nanoparticles. In these structures, the molecules lack long-range order.

One-Dimensional (1D) Architectures: By promoting directional growth, 1D nanostructures such as nanowires, nanorods, and nanoribbons can be formed. nih.govnih.gov This is typically achieved under conditions where π-π stacking interactions are dominant along a single axis. Slow solvent evaporation or solution cooling methods can favor the formation of these highly ordered, crystalline structures.

Two-Dimensional (2D) Architectures: The formation of 2D nanosheets or thin films would occur if the growth is favored in two dimensions. This can be achieved by using flat substrates to guide the assembly or by designing molecules with functional groups that promote lateral interactions.

The morphology of the self-assembled structures of perylene derivatives is highly sensitive to the external conditions under which the assembly takes place. rsc.org

Solvent Effects: The choice of solvent is critical. A "good" solvent will keep the molecules dissolved as monomers, while a "poor" solvent will promote aggregation. The polarity of the solvent can influence the type of aggregate formed. beilstein-journals.orgnih.gov For instance, nonpolar solvents might favor the formation of nanostrips, while polar solvents could lead to nanofibers. nih.gov This is because the solvent interacts differently with the hydrophobic perylene core and the polar carbonitrile group.

Concentration: The concentration of the this compound solution is a key parameter. Below a certain critical aggregation concentration, the molecules will remain as monomers. Above this concentration, self-assembly will begin. The rate of aggregation and the final morphology can be controlled by varying the initial concentration.

Temperature: Temperature affects both the solubility of the compound and the kinetics of the self-assembly process. Higher temperatures can break weaker non-covalent bonds, leading to the disassembly of aggregates or the formation of more thermodynamically stable structures. Conversely, cooling a solution can induce crystallization and the formation of highly ordered nanostructures.

Table 1: Theoretical Influence of Experimental Conditions on the Nanostructure of this compound

| Parameter | Condition | Expected Predominant Nanostructure | Underlying Principle |

| Solvent Polarity | High Polarity (e.g., Water/Alcohol mixtures) | Nanofibers / Aggregates | Strong π-π stacking and hydrophobic interactions dominate as the polar solvent poorly solvates the perylene core. nih.gov |

| Low Polarity (e.g., Toluene, Chloroform) | Nanostrips / Crystalline Needles | Better solvation of the perylene core allows for slower, more ordered assembly, potentially favoring crystalline structures. nih.gov | |

| Concentration | Low (near critical aggregation conc.) | Small aggregates, potential for 1D growth | Fewer nucleation sites, favoring the growth of existing structures. |

| High | Amorphous aggregates, 0D nanoparticles | Rapid aggregation from many nucleation sites prevents the formation of ordered, extended structures. | |

| Temperature | High Temperature | Monomers or smaller, dynamic aggregates | Increased kinetic energy overcomes the non-covalent interactions responsible for assembly. |

| Slow Cooling | Highly crystalline 1D/2D structures | Allows molecules sufficient time to arrange into the most thermodynamically stable, ordered state. | |

| Rapid Cooling (Quenching) | Amorphous or kinetically trapped structures | Molecules are "frozen" in a disordered, non-equilibrium state. |

Kinetically Trapped vs. Thermodynamically Favored Assemblies

In the self-assembly of this compound, the final structure can be either the most stable possible arrangement (the thermodynamic product) or an intermediate, less stable structure that forms faster (the kinetic product). wikipedia.orgmasterorganicchemistry.com

Thermodynamically Favored Assemblies: These are the most stable structures, representing a global minimum on the energy landscape. jackwestin.com Their formation is favored under conditions that allow for reversibility, such as high temperatures, slow cooling, or long reaction times. libretexts.org This gives the molecules time to overcome kinetic barriers and settle into the most stable configuration, which is often a highly crystalline state. libretexts.org

Kinetically Trapped Assemblies: These structures form faster because the activation energy for their formation is lower. libretexts.org However, they are less stable than the thermodynamic product and represent a local energy minimum. jackwestin.com Kinetically trapped states are often formed under conditions of rapid change, such as fast solvent evaporation or rapid cooling. These structures are often less ordered or amorphous. Once formed, a kinetically trapped assembly might persist if there is not enough energy in the system to overcome the barrier to rearrange into the more stable thermodynamic form. The ability to select between kinetic and thermodynamic products by controlling experimental conditions is a powerful tool for creating a variety of nanostructures from a single molecular building block. libretexts.orglibretexts.org

Investigation of Assembly Pathways and Intermediates

The self-assembly of perylene-based molecules is a complex process that can proceed through various pathways, often leading to kinetically trapped or thermodynamically stable aggregates. The specific pathway is highly dependent on factors such as the molecular structure, solvent, temperature, and concentration.

The primary driving force for the self-assembly of perylene derivatives is the strong π-π stacking interaction between the aromatic cores. mdpi.com This interaction leads to the formation of one-dimensional aggregates, which can further organize into higher-order structures like nanofibers, nanoribbons, or nanosheets. The assembly process is often described by a nucleation-growth mechanism, where monomers first form small nuclei that then grow into larger aggregates.

In the case of this compound, the presence of the electron-withdrawing cyano group is expected to modulate the electronic properties of the perylene core, which in turn influences the π-π stacking geometry. This can lead to the preferential formation of either H-aggregates (face-to-face stacking) or J-aggregates (offset stacking), each with distinct spectroscopic signatures. mdpi.com

Several studies on related perylene derivatives have elucidated the complexity of their assembly pathways. For instance, the self-assembly of certain PDI-peptide conjugates in aqueous media has been shown to be pathway-dependent, where different nanostructures can be obtained by varying the assembly conditions. amazonaws.com These studies often employ a combination of spectroscopic techniques (UV-Vis, fluorescence, circular dichroism) and microscopic methods (AFM, TEM) to identify and characterize the intermediates and final assembled structures.

The table below summarizes findings on the assembly pathways of various perylene derivatives, which can serve as a model for predicting the behavior of this compound.

| Perylene Derivative | Assembly Conditions | Observed Intermediates/Pathways | Final Morphology |

| N,N'-didodecyl-perylenedicarboximide | Solvent vapor annealing | Monomer assembly | H-dominant aggregates |

| PDI-peptide conjugates | Aqueous medium | Kinetically controlled assembly sequences | Various nanostructures |

| Core-cyanated PDI | Organic Solvents | Enhanced self-assembly due to cyano groups | Well-defined nanostructures |

| Amide-linked core-substituted PDI | Toluene and methyl cyclohexane | Hydrogen-bonding directed π–π stacking | Nanotubes and nanofibers |

Interactive Data Table

| Perylene Derivative | Assembly Conditions | Observed Intermediates/Pathways | Final Morphology |

|---|---|---|---|

| N,N'-didodecyl-perylenedicarboximide | Solvent vapor annealing | Monomer assembly | H-dominant aggregates |

| PDI-peptide conjugates | Aqueous medium | Kinetically controlled assembly sequences | Various nanostructures |

| Core-cyanated PDI | Organic Solvents | Enhanced self-assembly due to cyano groups | Well-defined nanostructures |

| Amide-linked core-substituted PDI | Toluene and methyl cyclohexane | Hydrogen-bonding directed π–π stacking | Nanotubes and nanofibers |

Dynamic Control over Supramolecular Structures

A key feature of supramolecular chemistry is the ability to dynamically control the assembly and disassembly of structures using external stimuli. This dynamic nature is crucial for the development of "smart" materials with tunable properties. For perylene-based systems, various strategies have been employed to achieve dynamic control over their supramolecular structures.

pH-Responsive Systems: The introduction of pH-sensitive functional groups, such as carboxylic acids or amines, into the perylene structure allows for the control of self-assembly through changes in pH. For example, a histidine-functionalized PDI has been shown to exhibit reversible fibril-belt switching behavior in response to pH changes. nih.gov At acidic pH, protonation of the histidine units can lead to electrostatic repulsion, causing disassembly of the supramolecular structures.

Light-Responsive Systems: Light is another powerful tool for dynamically controlling supramolecular assemblies. By incorporating photo-responsive moieties, such as azobenzenes or molecular motors, into the perylene derivative, it is possible to trigger structural changes with light. A light-driven molecular motor has been used to control the chirality and morphology of a supramolecular polymer in water. rsc.org

Solvent-Dependent Control: The polarity of the solvent plays a critical role in the self-assembly of amphiphilic perylene derivatives. By changing the solvent composition, it is possible to modulate the balance of intermolecular forces and thus control the resulting morphology. For instance, the morphology of nanostructures assembled from a PDI-amino acid derivative could be controlled by varying the ratio of acetone (B3395972) to water. researchgate.net

Concentration-Dependent Assembly: The concentration of the perylene derivative can also influence the final supramolecular architecture. At different concentrations, the equilibrium between monomeric and aggregated species can shift, leading to the formation of different structures. Symmetrical PDI derivatives have exhibited distinct concentration-dependent photophysical properties in various organic solvents, indicating the formation of different types of aggregates. researchgate.net

The following table provides examples of dynamic control over the supramolecular structures of perylene derivatives.

| Stimulus | Perylene System | Observed Structural Change |

| pH | Histidine-functionalized PDI | Reversible fibril-belt switching |

| Light | Molecular motor-based supramolecular polymer | Control of chirality and morphology |

| Solvent Polarity | PDI-amino acid derivative | Modulation of nanostructure morphology |

| Concentration | Symmetrical PDI derivative | Formation of different aggregate types |

Interactive Data Table

| Stimulus | Perylene System | Observed Structural Change |

|---|---|---|

| pH | Histidine-functionalized PDI | Reversible fibril-belt switching |

| Light | Molecular motor-based supramolecular polymer | Control of chirality and morphology |

| Solvent Polarity | PDI-amino acid derivative | Modulation of nanostructure morphology |

| Concentration | Symmetrical PDI derivative | Formation of different aggregate types |

Applications of Perylene 3 Carbonitrile in Advanced Functional Materials

Organic Electronics (Research and Development)

Perylene-3-carbonitrile, a derivative of the polycyclic aromatic hydrocarbon perylene (B46583), has been a subject of interest for its potential applications in organic electronic devices. The unique electronic and photophysical properties endowed by the perylene core, combined with the electron-withdrawing nature of the carbonitrile group, make it a candidate for various functions within these devices. However, extensive research and detailed findings specifically for this compound in many areas of organic electronics are limited in publicly available scientific literature. The following sections outline the conceptual applications based on the properties of similar perylene compounds.